molecular formula C17H27NO3 B1649847 N-Pelargonoyldopamine CAS No. 105955-08-6

N-Pelargonoyldopamine

Cat. No.: B1649847
CAS No.: 105955-08-6
M. Wt: 293.4 g/mol
InChI Key: KTWNQIGDYSOLGD-UHFFFAOYSA-N
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Description

N-Pelargonoyldopamine is a dopamine derivative in which the primary amine of dopamine is conjugated with pelargonic acid (nonanoic acid, C9:0). The synthesis of N-acyl dopamines typically involves enzymatic or chemical conjugation of dopamine with fatty acids, as demonstrated in studies of related compounds .

Properties

CAS No.

105955-08-6

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]nonanamide

InChI

InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-17(21)18-12-11-14-9-10-15(19)16(20)13-14/h9-10,13,19-20H,2-8,11-12H2,1H3,(H,18,21)

InChI Key

KTWNQIGDYSOLGD-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar N-Acyl Dopamines

Structural and Physicochemical Properties

The key structural variation among N-acyl dopamines lies in the fatty acid chain length and saturation (Table 1). These differences influence solubility, bioavailability, and receptor affinity:

Compound Name Acyl Chain (Length/Saturation) Molecular Formula Molecular Weight (Da) Solubility (Predicted)
N-Pelargonoyldopamine Nonanoyl (C9:0) C₁₇H₂₅NO₃ 291.19* Moderate hydrophilicity
N-Arachidonoyldopamine Arachidonoyl (C20:4, ω-6) C₂₈H₃₉NO₃ 437.29 Highly lipophilic
N-Oleoyldopamine Oleoyl (C18:1, ω-9) C₂₆H₄₁NO₃ 415.31 Lipophilic
N-Palmitoyldopamine Palmitoyl (C16:0) C₂₄H₃₉NO₃ 389.29 Lipophilic
N-Linoleoyldopamine Linoleoyl (C18:2, ω-6) C₂₆H₃₉NO₃ 413.29 Lipophilic

*Molecular weight calculated from ’s mass spectrometry data (subtracting sodium adduct adjustment).

Key Observations :

  • Shorter acyl chains (e.g., pelargonoyl) increase water solubility compared to longer chains (e.g., arachidonoyl) .
  • Unsaturated chains (e.g., oleoyl, linoleoyl) enhance membrane fluidity and receptor binding kinetics .
N-Arachidonoyldopamine (NADA):
  • Activity : Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist .
  • Role : Neuroprotection, pain modulation, and anti-inflammatory effects in vivo .
N-Oleoyldopamine:
  • Activity : TRPV1 agonist with lower potency than NADA (EC₅₀ = 1.2 µM) and weak CB1 affinity .
  • Role : Hypothesized to regulate thermogenesis and lipid metabolism .
N-Palmitoyldopamine:
  • Activity : Minimal TRPV1/CB1 activity; may act via alternative pathways (e.g., PPAR-γ) .
  • Role: Limited data, but structural studies confirm stability in plasma .
This compound (Inferred) :
  • Predicted Activity: Likely low TRPV1/CB1 affinity due to short saturated chain. Potential metabolic stability advantages over longer-chain analogs.
  • Research Gap: No direct activity data exists; studies on chain-length dependencies suggest reduced receptor engagement with C9–C12 acyl groups .

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